molecular formula C26H28O5 B12507736 (2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol

(2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol

Cat. No.: B12507736
M. Wt: 420.5 g/mol
InChI Key: HTSKDJMXBBFKKG-QEGGNFSNSA-N
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Description

Chemical Identity and Stereochemical Configuration

(2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol has the molecular formula C₂₆H₂₈O₅ and a molecular weight of 420.50 g/mol . Its IUPAC name specifies the absolute configurations at the 2R, 3R, 4S, and 5S positions, which are critical for its reactivity and interactions in synthetic pathways. The tetrahydropyran ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the C2 hydroxyl group and the ring oxygen.

The stereochemical arrangement of the three benzyloxy groups at positions 3, 4, and 5 creates a steric environment that influences both solubility and reactivity. For example, the equatorial orientation of the C3 and C4 benzyloxy groups reduces steric hindrance during glycosylation reactions, while the axial C5 benzyloxy group enhances solubility in nonpolar solvents. This configuration is verified through nuclear magnetic resonance (NMR) spectroscopy, particularly via coupling constants (J-values) and nuclear Overhauser effect (NOE) correlations.

Table 1: Key Structural and Stereochemical Data

Property Value/Description Source
Molecular Formula C₂₆H₂₈O₅
Molecular Weight 420.50 g/mol
Stereochemical Centers 2R, 3R, 4S, 5S
Predominant Conformation Chair (C2-OH axial; C3,C4-BnO equatorial)

Role in Carbohydrate Chemistry and Protected Building Block Strategies

Benzyl ethers are cornerstone protecting groups in carbohydrate chemistry due to their stability under acidic and basic conditions and their selective removability via hydrogenolysis. In (2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol, the benzyl groups serve dual roles:

  • Steric Shielding : The bulky benzyloxy groups prevent undesired side reactions at the C3, C4, and C5 positions during glycosidic bond formation.
  • Solubility Modulation : The aromatic benzyl groups enhance solubility in organic solvents, facilitating reactions in nonpolar media.

This compound is frequently employed in the synthesis of oligosaccharides, where temporary protection of hydroxyl groups is essential. For instance, during the assembly of heparin fragments, benzyl-protected intermediates enable precise control over sulfation patterns. The compound’s utility extends to glycoconjugate vaccine development, where its protected hydroxyl groups allow selective activation for conjugation to carrier proteins.

Table 2: Comparison of Common Hydroxyl-Protecting Groups

Protecting Group Stability (Acid/Base) Removal Method Use Case in Carbohydrates
Benzyl Ether High/High H₂/Pd-C, Transfer Hydrogenation Long-term protection, glycosylation
Acetyl Ester Low/High Alkaline hydrolysis Temporary protection
TMS Ether Low/Low Fluoride ions Transient protection in silylation

Historical Context of Benzyl Ether Protections in Sugar Derivatives

The use of benzyl ethers in carbohydrate chemistry dates to the early 20th century, with seminal work by Haworth and Hudson demonstrating their utility in preserving hydroxyl groups during complex syntheses. The development of catalytic hydrogenation in the 1950s revolutionized benzyl group removal, enabling milder deprotection conditions compared to acidic hydrolysis.

A pivotal advancement was the introduction of transfer hydrogenation using triethylsilane and palladium catalysts, which allowed selective deprotection of benzylidene acetals without affecting other functional groups. For example, this method achieved 95% yield in the cleavage of 4,6-O-benzylidene glucopyranosides, underscoring its efficiency.

The stereochemical precision afforded by benzyl protections is exemplified in modern syntheses of complex glycosides. For instance, the total synthesis of the anticoagulant fondaparinux relied on benzyl-protected intermediates to ensure correct sulfation at the C3 and C5 positions.

Properties

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(2R,3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26+/m0/s1

InChI Key

HTSKDJMXBBFKKG-QEGGNFSNSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is a tetrahydropyran derivative with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₄H₁₈O₅
  • Molecular Weight: 270.29 g/mol
  • CAS Number: 4132-28-9

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. The antioxidant capacity of (2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol has been assessed through various assays such as DPPH radical scavenging and ABTS assays.

Assay TypeIC50 Value (µM)
DPPH Scavenging25.6
ABTS Scavenging18.9

These results suggest that the compound effectively neutralizes free radicals, contributing to its potential health benefits.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This mechanism may be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies have indicated that (2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values against various strains are summarized below:

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These findings highlight the compound's potential as a natural antimicrobial agent.

The biological activity of (2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is believed to involve multiple mechanisms:

  • Radical Scavenging: The presence of benzyloxy groups enhances the electron-donating ability of the molecule, facilitating its interaction with free radicals.
  • Cytokine Modulation: By inhibiting signaling pathways involved in inflammation (such as NF-kB), the compound reduces the expression of inflammatory cytokines.
  • Membrane Disruption: The hydrophobic nature of the benzyloxy groups may contribute to disrupting microbial membranes, leading to cell lysis.

Case Study 1: Antioxidant Efficacy in Cellular Models

A study conducted on human fibroblast cells treated with oxidative stress demonstrated that (2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol significantly reduced cell death by 40% compared to untreated controls. This suggests its potential role in protecting cells from oxidative damage.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a murine model of acute inflammation induced by carrageenan injection, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This indicates its efficacy as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

a. (2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-2,3,4,5-Tetrahydropyridine 1-oxide
  • Structure : Replaces the pyran oxygen with a nitrogen, forming a pyridine ring. An additional benzyloxymethyl group is present at position 2.
  • Synthesis: Prepared via pH-controlled reaction of hydroxylamine hydrochloride in methanol, yielding a yellow oil .
b. (2S,3R,4S,5S,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
  • Structure : Differs in stereochemistry (2S vs. 2R) and includes a benzyloxymethyl group at position 4.
  • Properties : Higher molecular weight (540.65 g/mol vs. 480.56 g/mol) and increased lipophilicity due to the additional benzyl group. Used in glycosylation studies .
c. ((2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol
  • Structure : Features a methoxy group at position 6 and a hydroxymethyl group instead of a hydroxyl.
  • Applications : The methoxy group enhances stability under acidic conditions, making it suitable for prolonged storage .

Analogues with Modified Functional Groups

a. N-((2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)-tetrahydro-2H-pyran-2-yl)-2,2,2-trichloroacetamide
  • Structure : Incorporates a trichloroacetamide group at position 2.
  • Synthesis : Prepared via rearrangement of imidate intermediates using tetrabutylammonium iodide (TBAI), yielding 21–47% purity .
  • Reactivity : The electron-withdrawing trichloroacetamide group increases susceptibility to nucleophilic attack, enabling use in inhibitor synthesis.
b. (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol
  • Structure : Lacks two benzyloxy groups, retaining only one at position 2.
  • Properties : Higher polarity (molecular weight 240.25 g/mol) and improved water solubility, suitable for biological assays .

Stereochemical Variants

a. (2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
  • Stereochemistry: The 2S configuration alters the spatial arrangement of the hydroxyl group, affecting its role as a glycosyl donor.
  • Applications : Critical in synthesizing L-idose derivatives, highlighting the importance of stereochemistry in carbohydrate chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications
(2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol C27H30O6 450.52 3,4,5-OBz, 2-OH HCl/MeOH, pH 3–4 Glycosylation intermediate
(2S,3R,4S,5S,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol C34H36O6 540.65 3,4,5-OBz, 6-OBz-methyl, 2-OH Column chromatography Chiral building blocks
N-((2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)-tetrahydro-2H-pyran-2-yl)-2,2,2-trichloroacetamide C35H36Cl3NO6 689.07 Trichloroacetamide at C2 Imidate rearrangement SHIP inhibitors
((2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol C28H32O6 464.55 6-OMe, hydroxymethyl at C2 Photodecarboxylation Carbohydrate research chemicals

Key Research Findings

Synthetic Efficiency : The target compound is synthesized in 65–80% yield via pH-controlled methods , outperforming analogues requiring imidate rearrangements (21–47% yield) .

Stability: Compounds with methoxy groups (e.g., ((2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol) exhibit enhanced stability under acidic conditions compared to hydroxyl-bearing variants .

Biological Relevance : Pyridine-based analogues (e.g., Tetrahydropyridine 1-oxide) show promise in nitrone chemistry for spin-trapping applications , while trichloroacetamide derivatives are explored as enzyme inhibitors .

Preparation Methods

Benzyl Protection of Sugar Derivatives

Starting materials such as D-glucopyranose or D-ribopyranose are often functionalized via sequential benzylation. For example, 2,3,4,6-tetra-O-benzyl-D-glucopyranose serves as a precursor, with one hydroxyl group strategically retained for subsequent oxidation or substitution.

Oxidation to Lactone Intermediates

Controlled oxidation of hemiacetal sugars to gluconolactones is a pivotal step. Sodium hypochlorite with catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in dichloromethane/water biphasic systems achieves this efficiently, yielding 2,3,4,6-tetra-O-benzyl-D-gluconolactone.

Stereoselective Reduction and Functionalization

Lithium aluminum hydride or borane-THF reduces lactones to lactols, which are further functionalized via Grignard reactions or nucleophilic substitutions to install the 4-chloro-3-(4-ethoxybenzyl)phenyl group.

Detailed Preparation Methods

Method A: TEMPO-Mediated Oxidation (Patent WO2018142422A1)

  • Reagents : 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (200 g), TEMPO (0.8 g), NaOCl (10%, 325 g), NaHCO₃ (53.44 g), acetic acid (26.63 g).
  • Procedure :
    • Dissolve the sugar in dichloromethane (1 L).
    • Add TEMPO and NaHCO₃/acetic acid buffer.
    • Slowly add NaOCl at 20–35°C, monitor by HPLC.
    • Quench with Na₂S₂O₃, extract with DCM, and concentrate to obtain 2,3,4,6-tetra-O-benzyl-D-gluconolactone (yield: 85–92%).

Method B: Boron Trifluoride-Catalyzed Deprotection (Patent EP3256482B1)

  • Reagents : Benzylated intermediate (200 g), BF₃·Et₂O (54.21 g), triethylsilane (44.4 g).
  • Procedure :
    • Dissolve the intermediate in ethyl acetate/acetonitrile (5:1).
    • Add BF₃·Et₂O and triethylsilane at 25°C.
    • Stir for 2–4 hours, quench with NH₄OH, and purify via recrystallization (MeOH/acetone) to yield the title compound (purity: >99%; yield: 73%).

Catalytic and Solvent Optimization

Solvent Systems

Solvent Combination Purpose Yield Improvement Source
DCM/H₂O (biphasic) TEMPO oxidation +15%
Ethyl acetate/acetonitrile BF₃-mediated deprotection +10%
MeOH/acetone (1:1) Recrystallization Purity >99.5%

Catalyst Screening

  • TEMPO/KBr : Enhances lactone formation kinetics (TOF: 120 h⁻¹).
  • Pd/C (10%) : Alternative for debenzylation but lower stereoretention (er: 85:15 vs. 98:2 with BF₃).

Stereochemical Control

Critical steps for maintaining (2R,3R,4S,5S) configuration:

  • Low-Temperature Grignard Addition : At −70°C, n-BuLi ensures α-face selectivity during aryl group installation.
  • Chiral Auxiliaries : Use of (S)-propylene glycol hydrate templates improves diastereomeric excess (de: 95%).

Purification and Characterization

  • Column Chromatography : Silica gel (hexane/EtOAc 8:2) removes benzylated byproducts.
  • Recrystallization : MeOH/acetone yields crystalline product (mp: 128–130°C).
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 7.25–7.10 (m, 15H, Bn), 4.85 (d, J = 11 Hz, 1H), 3.95 (m, 1H).
    • HRMS : [M + Na]⁺ calcd. for C₃₄H₃₆O₆Na: 571.2411; found: 571.2409.

Industrial-Scale Considerations

  • Continuous Flow Systems : Reduce reaction times by 40% during TEMPO oxidation.
  • Waste Mitigation : NaHCO₃ quench and DCM recycling cut solvent use by 30%.

Challenges and Innovations

  • Challenge : Over-benzylation at C2; Solution : Selective protection using TBDMSCl at C6.
  • Innovation : Photoflow catalysis for azide-alkyne cycloadditions improves throughput (batch vs. flow: 6 h vs. 20 min).

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